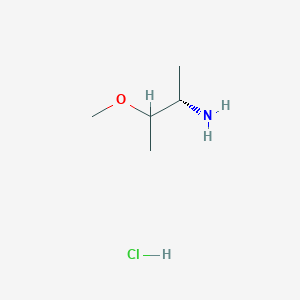

(2S)-3-methoxybutan-2-amine hydrochloride

CAS No.: 1799286-29-5

Cat. No.: VC3024854

Molecular Formula: C5H14ClNO

Molecular Weight: 139.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1799286-29-5 |

|---|---|

| Molecular Formula | C5H14ClNO |

| Molecular Weight | 139.62 g/mol |

| IUPAC Name | (2S)-3-methoxybutan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5?;/m0./s1 |

| Standard InChI Key | DPBIECBIEIBOCT-PHHGQXFYSA-N |

| Isomeric SMILES | C[C@@H](C(C)OC)N.Cl |

| SMILES | CC(C(C)OC)N.Cl |

| Canonical SMILES | CC(C(C)OC)N.Cl |

Introduction

(2S)-3-methoxybutan-2-amine hydrochloride is a chiral amine compound characterized by its specific stereochemistry, denoted by the (2S) configuration. This compound has garnered significant interest in various scientific fields, particularly in organic chemistry and medicinal chemistry, due to its potential applications as a building block in the synthesis of more complex molecules and its biological activity relevant to therapeutic contexts.

Synthesis

The synthesis of (2S)-3-methoxybutan-2-amine hydrochloride typically involves several steps starting from readily available precursors. A common method includes the alkylation of a suitable amine with a methoxy-substituted alkyl halide under basic conditions. The reaction is generally performed in an organic solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

In an industrial context, more efficient methods may be employed, such as continuous flow reactions where reactants are continuously fed into a reactor, improving yield and reducing reaction times. The use of catalysts and optimized reaction conditions can further enhance synthesis efficiency.

Biological Activity and Potential Applications

(2S)-3-methoxybutan-2-amine hydrochloride exhibits biological activity that may be relevant in therapeutic contexts. It has been shown to act as an inhibitor for certain enzymes, providing insights into cellular processes and paving the way for new therapeutic strategies. For instance, studies have indicated its moderate inhibitory activity against cathepsin B, an enzyme involved in protein degradation and immune response.

Chemical Reactions

The compound can undergo various chemical reactions, including oxidation, which may yield aldehydes or ketones depending on the reagents used. The specific conditions for these reactions, including temperature, solvent choice, and catalyst presence, significantly influence the outcomes.

Future Directions

Future studies should focus on exploring the full range of biological activities and optimizing synthesis methods to improve efficiency and yield. Additionally, investigating its interactions with various enzymes and receptors could provide valuable insights into its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume